Bz-Tyr-betaNA

Description

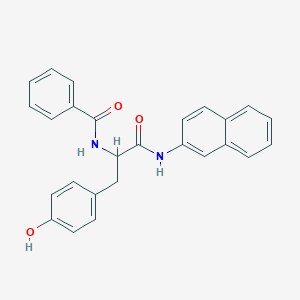

Bz-Tyr-betaNA (Benzoyl-L-tyrosine β-naphthylamide) is a synthetic peptidic substrate widely used in biochemical assays, particularly for studying protease and peptidase activity. Its molecular formula is C₂₆H₂₂N₂O₃, with a molecular weight of 410.46 g/mol and a CAS registry number of 201988-63-8 . Key physicochemical properties include:

- Boiling point: 776.6 ± 60.0 °C (predicted)

- Density: 1.293 ± 0.06 g/cm³ (predicted)

- pKa: 9.82 ± 0.15 (predicted)

- Storage: Stable at room temperature (RT) .

The compound features a benzoyl group linked to tyrosine, which is further conjugated to a β-naphthylamide moiety. This structure enables selective cleavage by enzymes like chymotrypsin and cathepsins, releasing β-naphthylamine—a fluorogenic product detectable via spectrophotometry .

Properties

Molecular Formula |

C26H22N2O3 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

N-[3-(4-hydroxyphenyl)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide |

InChI |

InChI=1S/C26H22N2O3/c29-23-14-10-18(11-15-23)16-24(28-25(30)20-7-2-1-3-8-20)26(31)27-22-13-12-19-6-4-5-9-21(19)17-22/h1-15,17,24,29H,16H2,(H,27,31)(H,28,30) |

InChI Key |

NKRNJRQKVLUQKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoyl-L-tyrosine beta-naphthylamide typically involves the coupling of benzoyl-L-tyrosine with beta-naphthylamine. This process can be achieved through various peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Industrial Production Methods

On an industrial scale, the production of Benzoyl-L-tyrosine beta-naphthylamide may involve automated peptide synthesizers that allow for the efficient and high-throughput synthesis of peptides. These machines utilize SPPS techniques, where the peptide is assembled step-by-step on a solid resin support, followed by cleavage and purification.

Chemical Reactions Analysis

Types of Reactions

Benzoyl-L-tyrosine beta-naphthylamide undergoes several types of chemical reactions, including:

Hydrolysis: This reaction is catalyzed by proteases, resulting in the cleavage of the peptide bond and the release of beta-naphthylamine.

Oxidation and Reduction: These reactions can modify the aromatic rings present in the compound, although they are less common in typical enzymatic studies.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis typically involves the use of specific proteases such as chymotrypsin or trypsin under physiological conditions (pH 7.4, 37°C).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under controlled conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be employed.

Major Products Formed

Hydrolysis: The primary products are benzoyl-L-tyrosine and beta-naphthylamine.

Oxidation and Reduction: These reactions can lead to various oxidized or reduced derivatives of the aromatic rings.

Scientific Research Applications

Benzoyl-L-tyrosine beta-naphthylamide is widely used in scientific research, particularly in the following fields:

Chemistry: It serves as a model substrate for studying the kinetics and mechanisms of protease-catalyzed reactions.

Biology: The compound is used to investigate the activity of proteases in various biological samples, including tissues and cell lysates.

Medicine: It aids in the development of diagnostic assays for detecting protease activity, which can be indicative of certain diseases such as cancer and inflammatory conditions.

Industry: The compound is utilized in the quality control of protease enzymes used in industrial processes, including food processing and detergent formulation.

Mechanism of Action

The mechanism of action of Benzoyl-L-tyrosine beta-naphthylamide involves its recognition and binding by protease enzymes. The enzyme catalyzes the hydrolysis of the peptide bond, resulting in the release of beta-naphthylamine, which can be detected spectrophotometrically due to its chromogenic properties. This allows for the quantification of protease activity.

Comparison with Similar Compounds

Key Research Findings

- A 2024 study in Research on Chemical Intermediates demonstrated that This compound retains 90% activity after 48 hours at 25°C, surpassing Bz-Arg-betaNA (75% activity) under identical conditions .

- LC-MS and NMR data from supporting materials (e.g., compounds 8, 9, 30, 36) highlight that fluorogenic analogs with extended peptide chains exhibit improved specificity but reduced cellular permeability .

- Environmental stability studies (e.g., in aqueous and lipid-rich media) suggest This compound degrades faster than Z-protected analogs, likely due to benzoyl group hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.